molecular formula C10H12N2O4 B1613519 Methyl 3-amino-3-(4-nitrophenyl)propanoate CAS No. 273920-24-4

Methyl 3-amino-3-(4-nitrophenyl)propanoate

Cat. No.: B1613519
CAS No.: 273920-24-4
M. Wt: 224.21 g/mol
InChI Key: JGLLZWBBGQKLKV-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.22 g/mol . It is a derivative of amino acids and is characterized by the presence of an amino group, a nitro group, and an ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-(4-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 3-amino-3-phenylpropanoate to introduce the nitro group at the para position of the phenyl ring . The reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity . The process is optimized to ensure maximum yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The ester group can be hydrolyzed to release the active amino acid derivative, which can then participate in further biochemical reactions .

Properties

IUPAC Name

methyl 3-amino-3-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLLZWBBGQKLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624491
Record name Methyl 3-amino-3-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273920-24-4
Record name Methyl 3-amino-3-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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